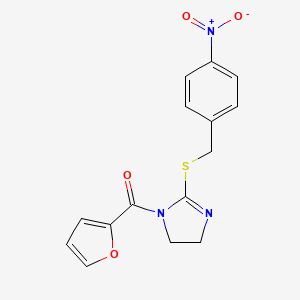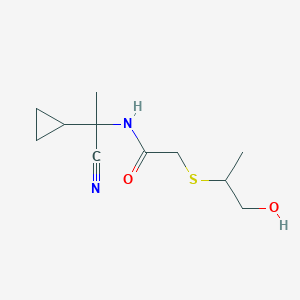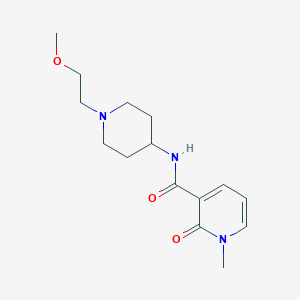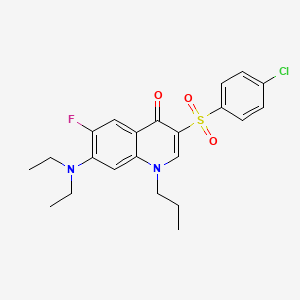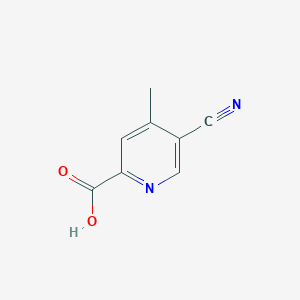![molecular formula C17H18F3N3O2 B2820262 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2320208-31-7](/img/structure/B2820262.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have a potential therapeutic effect in the treatment of various diseases.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity. This inhibition leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It has a high potency and selectivity for BTK, making it a useful tool for studying the role of BTK in disease pathogenesis. TAK-659 has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. TAK-659 is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory disorders. Another area of research is the investigation of the mechanism of action of TAK-659 and its effects on BTK signaling pathways. Additionally, the development of new synthetic methods for TAK-659 and its analogs may lead to the discovery of more potent and selective BTK inhibitors. Finally, the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials is an important direction for future research.
Conclusion:
In conclusion, TAK-659 is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has a potent inhibitory effect on BTK activity, leading to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high potency and selectivity for BTK. However, its long-term safety and efficacy have not been fully established. Future research directions include the development of TAK-659 as a potential therapeutic agent, investigation of its mechanism of action, and evaluation of its long-term safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-methylpyrazole, piperidine, 4-trifluoromethoxybenzaldehyde, and various reagents. The synthesis process involves multiple steps, including the formation of intermediate compounds, purification, and isolation of the final product. The synthesis of TAK-659 requires expertise in organic chemistry and careful handling of chemicals.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK has been shown to reduce the proliferation and survival of cancer cells and to suppress the immune response in autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-14(9-10-21-22)15-4-2-3-11-23(15)16(24)12-5-7-13(8-6-12)25-17(18,19)20/h5-10,15H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFOEFSHKHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)

![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
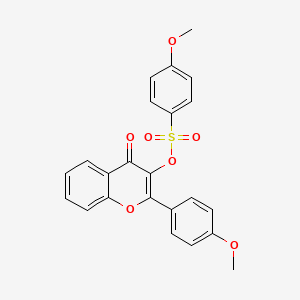
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)
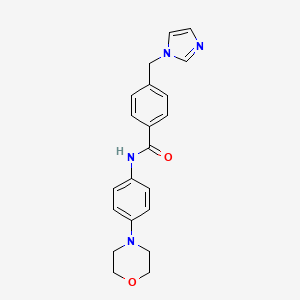
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)

